1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique structure combining bifuran and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,3’-bifuran-5-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable amine and a urea derivative. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control over reaction conditions.
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may:
- Bind to enzymes or receptors, inhibiting or activating their function.
- Interact with DNA or RNA, affecting gene expression.
- Modulate signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea moiety.
1-([2,3’-Bifuran]-5-ylmethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of bifuran and thiophene rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(17-9-13-2-1-7-21-13)16-8-12-3-4-14(20-12)11-5-6-19-10-11/h1-7,10H,8-9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUKUILOMTMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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